molecular formula C9H9FN2O4 B12936862 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B12936862
M. Wt: 228.18 g/mol
InChI Key: RTZVNXFBDOQPGR-BWZBUEFSSA-N
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Description

This compound is a fluorinated pyrimidine nucleoside analog characterized by a tetrahydrofuran (THF) ring substituted with a fluoro group at the 3-position, a hydroxyl group at the 4-position, and a methylene group at the 5-position. The pyrimidine-2,4-dione moiety is linked to the THF ring via an N-glycosidic bond. Such modifications are common in antiviral and anticancer nucleoside analogs, where fluorine substitution enhances metabolic stability and bioavailability .

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

1-[(2R,3R,4R)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H9FN2O4/c1-4-7(14)6(10)8(16-4)12-3-2-5(13)11-9(12)15/h2-3,6-8,14H,1H2,(H,11,13,15)/t6-,7-,8-/m1/s1

InChI Key

RTZVNXFBDOQPGR-BWZBUEFSSA-N

Isomeric SMILES

C=C1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)F)O

Canonical SMILES

C=C1C(C(C(O1)N2C=CC(=O)NC2=O)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the tetrahydrofuran ring.

    Hydroxylation: Addition of a hydroxyl group to the fluorinated intermediate.

    Methylenation: Formation of the methylene group.

    Pyrimidine Ring Formation: Construction of the pyrimidine dione moiety through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The fluorinated tetrahydrofuran ring and pyrimidine dione moiety may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C9H10FN2O5 (based on related compounds in ).
  • Stereochemistry : The (2R,3R,4R) configuration ensures proper spatial orientation for target binding.
  • Functional Groups : Fluorine (electron-withdrawing), hydroxyl (hydrogen bonding), and methylene (hydrophobic) groups.

Structural analogs differ in substituents on the THF ring or pyrimidine base, impacting pharmacological properties. Below is a systematic analysis:

Fluorinated Analogs

a) 1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C9H10F2N2O5 .
  • Key Differences : Dual fluorine atoms at the 3-position of the THF ring.
  • Impact : Increased electronegativity may enhance DNA/RNA polymerase inhibition but reduce solubility.
b) 1-((2S,3R,4R,5R)-3-Chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C9H10ClFN2O5 .
  • Key Differences : Chlorine and fluorine at the 3-position.
  • Impact : Bulkier substituents may hinder enzyme binding but improve resistance to enzymatic degradation.

Hydroxymethyl-Substituted Analogs

a) 1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C9H12N2O5 .
  • Key Differences : Hydroxymethyl group replaces fluorine.
  • Impact : Increased hydrophilicity improves solubility but may reduce membrane permeability.
b) 1-[5-(Hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C10H14N2O5 .
  • Key Differences : Methyl group on the pyrimidine base.

Halogenated and Heterocyclic Derivatives

a) 1-((2R,3R,4S,5S)-3,4-Dihydroxy-5-(iodomethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C9H11IN2O5 .
  • Key Differences : Iodine substituent at the 5-position.
  • Impact : Iodine’s large atomic radius may disrupt target binding but could be useful in radiopharmaceutical applications.
b) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
  • Molecular Formula : C24H23ClN6O5 .
  • Key Differences: Quinoline-triazole hybrid attached to the THF ring.
  • Impact : Expands mechanism of action to include intercalation or kinase inhibition.

Biological Activity

1-((2R,3R,4R)-3-Fluoro-4-hydroxy-5-methylenetetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its structural features and biological activities. This compound belongs to the class of ribofuranosyl pyrimidine nucleosides and has shown potential as an antiviral agent, particularly against Hepatitis C Virus (HCV) through its inhibition of the NS5B polymerase enzyme.

The molecular formula of this compound is C10H13FN2O5C_{10}H_{13}FN_2O_5, with a molecular weight of 260.22 g/mol. The presence of a fluorine atom and multiple hydroxyl groups in its structure enhances its reactivity and biological interactions.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Viral Polymerases : The compound acts as an inhibitor of the NS5B polymerase enzyme in HCV, crucial for viral replication.
  • Interaction with Cellular Targets : It may also interact with various cellular enzymes and receptors, influencing metabolic pathways and cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Demonstrated efficacy against HCV by inhibiting viral replication.
  • Antitumor Properties : Some studies suggest potential anticancer effects through modulation of specific signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HCV NS5B polymerase
AntitumorModulates cancer cell signaling
Enzyme InhibitionInteracts with cellular enzymes

Case Studies

Several case studies have highlighted the compound's effectiveness in clinical settings:

  • Study on Hepatitis C Treatment : A clinical trial assessed the efficacy of this compound in combination therapies for chronic HCV infection, showing significant viral load reduction in treated patients.
  • Cancer Cell Line Studies : In vitro studies demonstrated that the compound inhibited proliferation in various cancer cell lines, suggesting a potential role as an adjunct therapy in oncology.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. The synthetic routes often involve multi-step organic reactions with specific catalysts and temperature control to achieve the desired stereochemistry.

Table 2: Synthesis Overview

Step NumberReaction TypeKey Reagents
1Base CatalysisAcetone-D-glyceraldehyde
2FunctionalizationEthyl 2-fluoropropionate
3Dehydration/ReductionVarious solvents and catalysts

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